Bis(4-(phenylazo)benzene-1,3-diamine) sulphate
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Overview
Description
Bis(4-(phenylazo)benzene-1,3-diamine) sulphate: is an organic compound with the molecular formula C24H26N8O4S . It is a heterocyclic organic compound known for its vibrant color and is often used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 1,3-diaminobenzene. The reaction is carried out under acidic conditions to ensure the formation of the azo compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate is used as a dye and pigment in various chemical processes. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .
Industry: Industrially, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate involves its ability to form stable azo bonds. These bonds are responsible for the compound’s vibrant color and its ability to interact with various substrates. The molecular targets and pathways involved include interactions with cellular components, leading to staining and visualization .
Comparison with Similar Compounds
- 1,3-Benzenediamine, 4-(phenylazo)-
- Chrysoidine sulphate
- Other azo dyes and pigments
Comparison: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate stands out due to its unique molecular structure, which provides distinct color properties and reactivity. Compared to other azo dyes, it offers better stability and a broader range of applications in various fields .
Properties
CAS No. |
84196-22-5 |
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Molecular Formula |
C24H26N8O4S |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/2C12H12N4.H2O4S/c2*13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-5(2,3)4/h2*1-8H,13-14H2;(H2,1,2,3,4) |
InChI Key |
RFJSYECVGBBDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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